

# Application Notes and Protocols: MAP855 in Mouse Models

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.[1] As an ATP-competitive inhibitor, MAP855 effectively blocks the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making MEK1/2 attractive targets for therapeutic intervention.[4][5] MAP855 has demonstrated efficacy in both wild-type and mutant MEK1/2 models, showing comparable efficacy to clinically approved MEK inhibitors.[6][7] These application notes provide recommended dosages and detailed protocols for the use of MAP855 in preclinical mouse models.

## **Data Presentation**

Table 1: Recommended Dosage and Pharmacokinetic Parameters of MAP855 in Rodents



Parameter	Value	Species	Administrat ion Route	Study Details	Reference
Intravenous (IV) Dosage	3 mg/kg	Rat	Intravenous	Single dose pharmacokin etic study.	[1]
Oral (PO) Dosage	10 mg/kg	Rat	Oral	Single dose pharmacokin etic study showing good oral bioavailability.	[1]
Oral (PO) Efficacy Dosage	30 mg/kg (b.i.d.)	Mouse	Oral	14-day study, achieved comparable efficacy to trametinib without body weight loss.	[1]
pERK EC50	5 nM	-	In vitro (A375 cells)	Demonstrate s potent inhibition of the ERK signaling pathway.	[1]
MEK1 ERK2 Cascade IC50	3 nM	-	In vitro	Shows high potency against the target kinases.	[1]
Oral Bioavailability	44%	Mouse	Oral	Pharmacokin etic parameter.	[1]



Clearance (CL)	32 mL/min*kg	Mouse	-	Pharmacokin etic parameter.	[1]
Volume of Distribution (Vss)	2.6 L/kg	Mouse	-	Pharmacokin etic parameter.	[1]

## **Experimental Protocols**

1. Preparation of MAP855 for In Vivo Administration

Successful in vivo studies depend on the appropriate formulation of the therapeutic agent. Below are three validated protocols for the preparation of **MAP855** for administration to mouse models. The choice of vehicle may depend on the specific experimental requirements and administration route.

Protocol 1: Aqueous Formulation

This formulation is suitable for oral (p.o.) or intravenous (i.v.) administration.

- Materials:
  - MAP855 powder
  - Dimethyl sulfoxide (DMSO)
  - PEG300
  - Tween-80
  - Saline (0.9% NaCl)
- Procedure:
  - Prepare a stock solution of MAP855 in DMSO (e.g., 25 mg/mL).
  - For a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300.



- Mix the solution thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of Saline to reach the final volume of 1 mL.
- It is recommended to prepare this working solution fresh on the day of use.[1]

#### Protocol 2: Cyclodextrin-Based Formulation

This formulation can enhance the solubility of MAP855 for oral administration.

- Materials:
  - MAP855 powder
  - Dimethyl sulfoxide (DMSO)
  - 20% SBE-β-CD in Saline
- Procedure:
  - Prepare a stock solution of MAP855 in DMSO (e.g., 25 mg/mL).
  - $\circ$  For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.
  - Mix thoroughly until a clear solution is obtained.
  - This formulation should be prepared fresh for each use.[1]

#### Protocol 3: Oil-Based Formulation

This formulation is suitable for oral gavage (p.o.) and may be preferred for longer-term studies.

- Materials:
  - MAP855 powder



- Dimethyl sulfoxide (DMSO)
- Corn oil
- Procedure:
  - Prepare a stock solution of MAP855 in DMSO (e.g., 25 mg/mL).
  - For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of Corn oil.
  - Mix vigorously until the solution is uniform.
  - Care should be taken with this protocol for studies exceeding two weeks.

#### 2. Administration of MAP855 to Mice

The following protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Oral Administration (Gavage)

- Prepare the **MAP855** formulation as described above.
- Accurately weigh each mouse to determine the correct dosing volume.
- Administer the calculated volume of the MAP855 solution using a suitable oral gavage needle.
- Monitor the animals for any signs of distress post-administration.

Intravenous Administration (Tail Vein Injection)

- Prepare the aqueous formulation of MAP855.
- Warm the mouse under a heat lamp to dilate the tail veins.
- Place the mouse in a suitable restraint device.
- Disinfect the tail with an alcohol swab.



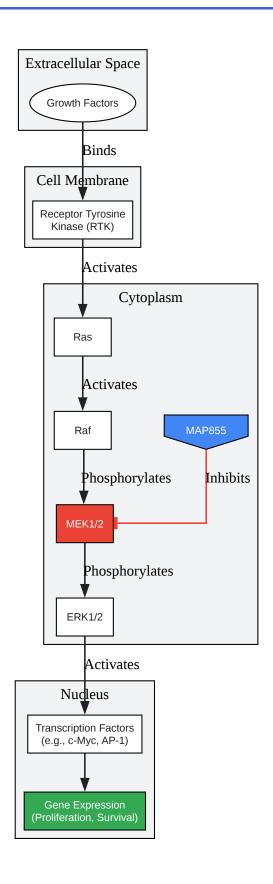
- Inject the calculated volume of the MAP855 solution slowly into a lateral tail vein using a 27gauge or smaller needle.
- Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

## **Signaling Pathway**

MAPK/ERK Signaling Pathway and the Action of MAP855

The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide range of cellular processes.[3] MAP855 acts as a selective inhibitor of MEK1/2, key kinases within this pathway.[1][8][9] By blocking the phosphorylation and subsequent activation of ERK1/2, MAP855 effectively curtails the downstream signaling that promotes cell proliferation and survival.[2]





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Caption: The inhibitory action of MAP855 on the MAPK/ERK signaling pathway.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MAP855 : Drug Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. ckb.genomenon.com [ckb.genomenon.com]
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